molecular formula C11H19N2NaO4S3 B13862660 D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt

Cat. No.: B13862660
M. Wt: 370.5 g/mol
InChI Key: CYGKTIKRYLTBLH-JCYLEXHWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is a stable isotope-labeled compound. It is a derivative of sulforaphane, an isothiocyanate found in cruciferous vegetables like broccoli. This compound is used primarily in research to study the metabolic pathways and biological effects of sulforaphane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves multiple steps. The starting material, sulforaphane, undergoes deuteration to introduce deuterium atoms, resulting in D,L-Sulforaphane-d8. This intermediate is then reacted with N-Acetyl-L-cysteine in the presence of a suitable base to form the final product. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is widely used in scientific research due to its stable isotope labeling. Some key applications include:

    Chemistry: Used to study the metabolic pathways of sulforaphane and its derivatives.

    Biology: Investigates the biological effects of sulforaphane, including its role in cellular detoxification and antioxidant defense.

    Medicine: Explores the potential therapeutic effects of sulforaphane in cancer prevention and treatment.

    Industry: Utilized in the development of new drugs and health supplements.

Mechanism of Action

The mechanism of action of D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt involves the activation of the Nrf2 pathway. This pathway regulates the expression of antioxidant and detoxification enzymes. The compound interacts with Keap1, a repressor protein, leading to the release and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the DNA, promoting the expression of protective genes.

Comparison with Similar Compounds

Similar Compounds

    Sulforaphane: The parent compound, found naturally in cruciferous vegetables.

    Sulforaphane N-Acetyl-L-cysteine: A non-deuterated version of the compound.

    Phenyl-d5 Isothiocyanate: Another stable isotope-labeled isothiocyanate.

Uniqueness

D,L-Sulforaphane-d8 N-Acetyl-L-cysteine Sodium Salt is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed metabolic pathways and biological effects of sulforaphane is crucial.

Properties

Molecular Formula

C11H19N2NaO4S3

Molecular Weight

370.5 g/mol

IUPAC Name

sodium;2-acetamido-3-[(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfinylbutyl)carbamothioylsulfanyl]propanoate

InChI

InChI=1S/C11H20N2O4S3.Na/c1-8(14)13-9(10(15)16)7-19-11(18)12-5-3-4-6-20(2)17;/h9H,3-7H2,1-2H3,(H,12,18)(H,13,14)(H,15,16);/q;+1/p-1/i3D2,4D2,5D2,6D2;

InChI Key

CYGKTIKRYLTBLH-JCYLEXHWSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])NC(=S)SCC(C(=O)[O-])NC(=O)C.[Na+]

Canonical SMILES

CC(=O)NC(CSC(=S)NCCCCS(=O)C)C(=O)[O-].[Na+]

Origin of Product

United States

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